REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[CH:9]=[C:8](Cl)[N:7]=[CH:6][N:5]=1.[CH2:11]([OH:15])[C:12]#[C:13][CH3:14].[Cl-].[NH4+].[CH3:18][CH:19]([OH:22])[CH2:20][CH3:21]>O1CCCC1>[CH:19]([O:22][C:4]1[CH:9]=[C:8]([O:15][CH2:11][C:12]#[C:13][CH3:14])[N:7]=[CH:6][N:5]=1)([CH2:20][CH3:21])[CH3:18] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Name
|
solution
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
by stirring at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with t-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OC1=NC=NC(=C1)OCC#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |